2-Morpholin-4-YL-2-oxoethanol

Description

Nomenclature and Structural Context in Scientific Literature

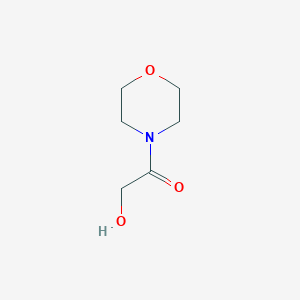

2-Morpholin-4-YL-2-oxoethanol is systematically named in scientific literature according to IUPAC conventions as 2-hydroxy-1-(morpholin-4-yl)ethanone. scirp.org The structure is characterized by a morpholine (B109124) ring, which is a six-membered heterocycle containing both an amine and an ether functional group, attached via its nitrogen atom to a carbonyl group. This carbonyl group is part of an ethanone (B97240) backbone, which also features a terminal hydroxyl group.

The compound is recognized by the CAS Registry Number 51068-78-1. lookchem.com In various chemical databases and commercial catalogs, it is also referred to by a number of synonyms, which are essential for comprehensive literature and database searches. These include 4-(Hydroxyacetyl)morpholine and 2-hydroxy-1-morpholinoethanone. scirp.orgCurrent time information in Bangalore, IN. The presence of the morpholine moiety, a common scaffold in many biologically active compounds, along with the reactive hydroxyl and ketone groups, defines its chemical personality and its utility as a synthetic intermediate. ontosight.airesearchgate.net

Table 1: Nomenclature and Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxy-1-(morpholin-4-yl)ethanone |

| CAS Registry Number | 51068-78-1 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Common Synonyms | 4-(Hydroxyacetyl)morpholine, 2-hydroxy-1-morpholinoethanone, 2-(4-morpholinyl)-2-oxoethanol, 4-glycolyl-morpholine |

Data sourced from multiple chemical databases and suppliers. scirp.orglookchem.comCurrent time information in Bangalore, IN.

Historical Perspectives in Chemical Synthesis Research

A common and historically significant method for the synthesis of similar morpholine derivatives involves the reaction of morpholine with a suitable electrophilic reagent. For instance, a widely practiced approach is the acylation of morpholine with a two-carbon acyl halide or anhydride (B1165640) bearing a protected hydroxyl group. A classic example of a related synthesis involves reacting morpholine with ethyl chloroacetate, which, after hydrolysis of the ester, would yield a similar carboxymethylmorpholine structure. researchgate.net A more direct precursor to this compound would be a reagent like 2-chloro-1-hydroxyethanone or its protected form. The reaction typically proceeds via nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acylating agent. Such reactions are fundamental in organic synthesis and have been used extensively since the mid-20th century for the creation of a wide array of amides, including those with pharmaceutical and industrial relevance. google.com

Contemporary Relevance in Medicinal Chemistry and Materials Science

The contemporary significance of this compound stems from its role as a versatile intermediate and building block in both medicinal chemistry and materials science. lookchem.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable morpholine amide structure, allows for a variety of chemical transformations.

In Medicinal Chemistry:

In Materials Science:

The applications of this compound and its derivatives extend into the field of materials science. Morpholine derivatives, in general, are recognized for their effectiveness as corrosion inhibitors, particularly for carbon steel. mdpi.com They can form a protective film on the metal surface through adsorption, mitigating the corrosive effects of acidic environments. scirp.orgacs.org The nitrogen and oxygen atoms in the morpholine ring can coordinate with metal ions, contributing to the formation of this protective layer. bohrium.com

Furthermore, in the realm of polymer chemistry, morpholine derivatives find use as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins. e3s-conferences.org The presence of the reactive hydroxyl group in this compound allows it to be incorporated into polymer backbones through esterification or other condensation reactions, potentially imparting desirable properties to the resulting material. mdpi.comfrontiersin.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-6(9)7-1-3-10-4-2-7/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCSTEJVICOGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424295 | |

| Record name | 2-MORPHOLIN-4-YL-2-OXOETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51068-78-1 | |

| Record name | 2-MORPHOLIN-4-YL-2-OXOETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-(morpholin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Morpholin 4 Yl 2 Oxoethanol and Its Derivatives

Direct Synthesis Approaches for 2-Morpholin-4-YL-2-oxoethanol

Direct synthesis focuses on constructing the this compound molecule itself from basic precursors. The primary methods involve creating the amide bond and ensuring the presence of the terminal hydroxyl group.

While this compound is an alcohol, the term "esterification" is most relevant to its role as a reactant in forming esters, rather than its direct synthesis. The Fischer-Speier esterification is a classic method where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com In this context, this compound serves as the alcohol component.

The reaction rate of esterification can be influenced by several factors, including the molecular weight of the alcohol; typically, a higher equivalent molecular weight can lead to a slower reaction. researchgate.net For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are employed to facilitate the ester formation from a carboxylic acid and an alcohol. orgsyn.org This method is particularly useful for creating derivatives where the hydroxyl group of this compound is linked to a carboxylic acid moiety.

Alternative and more direct synthetic routes to this compound typically involve the acylation of morpholine (B109124). A common strategy is to react morpholine with a two-carbon acylating agent that already contains or can be easily converted to a hydroxyl group.

One plausible pathway involves the reaction of morpholine with 2-chloroacetyl chloride. This reaction forms 2-chloro-1-(morpholin-4-yl)ethanone. Subsequently, the chlorine atom is displaced by a hydroxyl group via nucleophilic substitution, often using a hydroxide (B78521) salt in an aqueous medium, to yield the final product, this compound. A similar synthesis has been reported for related structures, such as the preparation of 2-Bromo-1-morpholinoethan-1-one, which serves as a precursor for more complex molecules. nih.gov

Another approach could involve the oxidation of a suitable precursor like 2-morpholinoethanol (B138140). nih.gov Selective oxidation of the primary alcohol in 2-morpholinoethanol to a carboxylic acid is challenging without affecting the morpholine ring, but specific oxidation protocols could potentially be developed to yield the desired amide functionality through an intermediate.

Incorporation of this compound Moiety into Complex Architectures

The this compound moiety is a valuable synthon for building more elaborate molecules, including potential pharmacologically active compounds. Its functional groups—the hydroxyl and the morpholine-amide—provide reactive sites for further chemical transformations.

The synthesis of (2-morpholin-4-yl-2-oxoethyl) 2,4-dimethylbenzoate (B1242700) is a direct example of an esterification reaction where this compound acts as the alcohol. ontosight.ai This compound is formed by reacting this compound with 2,4-dimethylbenzoic acid. ontosight.ai

To achieve this transformation, a coupling agent is typically used to activate the carboxylic acid. The dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) system is a well-established method for such esterifications under mild conditions. orgsyn.org The reaction proceeds by forming an activated intermediate of the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxyl group of this compound.

Table 1: Synthesis of (2-morpholin-4-yl-2-oxoethyl) 2,4-dimethylbenzoate

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Product |

|---|

Data compiled from established esterification principles. orgsyn.orgontosight.ai

The pyrazole (B372694) nucleus is a significant scaffold in medicinal chemistry. mdpi.comnih.gov Incorporating the 2-oxoethanol motif into pyrazole structures can lead to novel compounds with diverse properties. One strategy involves multi-component reactions where an alkyne, a hydrazine (B178648), and a dicarbonyl compound condense to form the pyrazole ring. dergipark.org.trmdpi.com

A synthetic approach could start with a precursor like 3-O-(2-chloro-2-oxoacetyl)-diosgenin, which is reacted with terminal arylacetylenes and then phenylhydrazine (B124118) to yield complex pyrazole conjugates. mdpi.com A similar strategy could be adapted by first synthesizing an N-(2-chloro-2-oxoacetyl)morpholine intermediate. This intermediate could then react with an arylalkyne and a hydrazine derivative in a one-pot synthesis to construct the target pyrazole featuring the morpholin-4-yl-2-oxoethyl group.

Another method involves modifying a pre-existing pyrazole structure. For example, a pyrazole with a piperazine (B1678402) linker has been functionalized by reaction with a suitable agent to attach a 2-oxoethanol group. googleapis.com A similar approach could be envisioned where a pyrazole containing a reactive amine or hydroxyl group is coupled with this compound or its activated derivatives.

Table 2: General Strategy for Pyrazole Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Glyoxylation | N-(2-chloro-2-oxoacetyl)morpholine |

| 2 | Alkynylation | Morpholinyl-alkyne-1,2-dione |

This is a generalized strategy based on similar synthetic procedures. mdpi.com

Chromenone (or chromone) is another privileged scaffold in drug discovery. acs.orgrsc.orgresearchgate.net The synthesis of chromenone derivatives can be achieved through various methods, often involving the condensation of phenols with β-ketoesters. To incorporate the morpholin-4-yl-oxo motif, a chromenone core would need to be functionalized with a side chain that can react with morpholine.

A viable synthetic route involves starting with a chromenone that has a reactive group, such as a carboxylic acid or a haloacetyl group, at a desired position (e.g., C-2 or C-3). For instance, 2-oxo-2H-chromene-3-carboxylic acid could be activated (e.g., by conversion to its acid chloride) and then reacted with morpholine to form the corresponding amide, 3-(morpholine-4-carbonyl)-2H-chromen-2-one.

Alternatively, a chromenone bearing a haloacetyl group, such as 3-(2-chloroacetyl)-chromenone, could be synthesized first. This intermediate can then undergo a nucleophilic substitution reaction with morpholine, where the morpholine nitrogen displaces the chloride, to directly attach the desired morpholin-4-yl-oxo side chain to the chromenone ring. Multi-component reactions are also a powerful tool for building complex chromene-fused heterocyclic systems in a single step. acs.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Other Names |

|---|---|---|

| This compound | C₆H₁₁NO₃ | 4-(Hydroxyacetyl)morpholine; 2-hydroxy-1-(morpholin-4-yl)ethanone lookchem.com |

| (2-morpholin-4-yl-2-oxoethyl) 2,4-dimethylbenzoate | C₁₅H₁₉NO₄ | CHEMBL1501981 ontosight.ai |

| Morpholine | C₄H₉NO | Tetrahydro-1,4-oxazine |

| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 2,4-Xylic acid |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | DCC |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | DMAP |

| 2-Chloroacetyl chloride | C₂H₂Cl₂O | Chloroacetyl chloride |

| 2-Chloro-1-(morpholin-4-yl)ethanone | C₆H₁₀ClNO₂ | 4-(Chloroacetyl)morpholine |

| 2-Morpholinoethanol | C₆H₁₃NO₂ | N-(2-Hydroxyethyl)morpholine nih.gov |

| Phenylhydrazine | C₆H₈N₂ | Hydrazinobenzene |

| Chromenone | C₉H₆O₂ | 4H-Chromen-4-one; Chromone |

| 2-Oxo-2H-chromene-3-carboxylic acid | C₁₀H₆O₄ | Coumarin-3-carboxylic acid |

Novel Approaches for Morpholine Derivative Formation

The morpholine heterocycle is a crucial structural motif in numerous biologically active compounds. researchgate.netacs.org Traditional syntheses often face limitations, prompting the development of innovative and more efficient protocols. Recent research has focused on overcoming these challenges by introducing novel reagents and reaction pathways.

One significant advancement is the development of a simple, high-yielding, one or two-step protocol for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.org This method is notable for its ability to achieve selective monoalkylation of primary amines, a persistent challenge in organic synthesis. chemrxiv.org The process offers considerable environmental and safety advantages over traditional methods, such as those employing chloroacetyl chloride. chemrxiv.org

Another innovative strategy involves the use of SnAP (Stannyl Amine Protocol) reagents, which facilitate the transformation of a wide range of aldehydes—including aromatic, heteroaromatic, and aliphatic types—into N-unprotected morpholines. researchgate.net This approach proceeds in a single step under mild conditions. researchgate.net Furthermore, electrochemical amino-oxygenation of alkenes has emerged as a method for synthesizing saturated N/O-heterocycles without the need for external oxidants or redox catalysts. researchgate.net

Enzyme-catalyzed reactions represent a frontier in novel derivative formation. The use of the oxidoreductase laccase from Myceliophthora thermophila with atmospheric oxygen enables the cross-linking of morpholines with para-dihydroxylated aromatic systems. nih.gov This biocatalytic approach is effective for morpholines containing either primary or secondary amino groups, producing novel morpholine-substituted aromatics with yields up to 80%. nih.gov

Other notable methods include the diastereoselective synthesis of cis-3,5-disubstituted morpholine derivatives through an electrophile-induced ring closure of 2-(allyloxymethyl)aziridines using bromine. acs.org Additionally, a simplified, high-yield procedure has been developed for synthesizing morpholine-2,5-diones, which are valuable precursors for biodegradable polydepsipeptides, from natural amino acids. acs.org

| Method | Key Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ethylene Sulfate Annulation | 1,2-amino alcohols, Ethylene Sulfate, tBuOK | High yield, redox-neutral, selective monoalkylation of primary amines. chemrxiv.org | chemrxiv.org |

| SnAP Reagents | Aldehydes, SnAP reagents | Single-step synthesis of N-unprotected morpholines under mild conditions. researchgate.net | researchgate.net |

| Enzymatic Synthesis | Laccase, O2 (atmospheric) | Mild conditions, high yields (up to 80%), forms novel morpholine-substituted aromatics. nih.gov | nih.gov |

| Electrophile-Induced Ring Closure | 2-(allyloxymethyl)aziridines, Br2 | Diastereoselective formation of cis-3,5-disubstituted morpholines. acs.org | acs.org |

| Morpholine-2,5-dione Synthesis | Amino acids, Chloroacetyl chloride, NaHCO3 | Simplified, high-yield route to morpholine-2,5-diones. acs.org | acs.org |

Chiral Synthesis and Stereoselective Approaches to this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can possess one or more stereocenters. The controlled synthesis of specific stereoisomers is paramount, as biological activity is often confined to a single isomer. Stereoselective synthesis aims to produce a specific stereoisomer with high selectivity, thereby avoiding the need for challenging separation of isomeric mixtures. youtube.com

Diastereoselective Synthesis A key strategy for controlling relative stereochemistry is diastereoselective synthesis. For instance, the reaction of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine induces an electrophilic ring closure that proceeds diastereoselectively, yielding cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. acs.org This method establishes a specific spatial arrangement of the substituents on the morpholine ring. acs.org Another example involves the reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane (B149229) to diastereoselectively form a tetrasubstituted cyclohexane, which serves as a key intermediate for complex heterocyclic systems. nih.gov

Enantioselective Synthesis Achieving enantioselectivity, the preferential formation of one enantiomer over the other, typically requires the use of chiral catalysts, auxiliaries, or reagents. sioc-journal.cn

Catalytic Asymmetric Methods : These are highly sought after as they allow for the generation of chiral molecules using only a substoichiometric amount of a chiral catalyst. sioc-journal.cn Chiral phosphoric acids (CPAs), for example, are powerful organocatalysts that create a chiral environment for various transformations, including the atroposelective synthesis of axially chiral biaryls and quinolines. beilstein-journals.org The principles of using such catalysts to control the stereochemical outcome of a reaction are broadly applicable to the synthesis of chiral heterocycles.

Transition Metal Catalysis : Copper(I) complexes paired with chiral ligands have been successfully used in the asymmetric α-addition of ketimines to aldimines. nih.gov This method produces chiral anti-1,2-diamine derivatives with high diastereoselectivity and excellent enantioselectivity, demonstrating a powerful strategy for forming chiral C-C bonds adjacent to a nitrogen atom. nih.gov Such catalytic systems are foundational for developing stereoselective syntheses of other nitrogen-containing heterocycles.

| Strategy | Approach | Outcome | Example/Principle | Reference |

|---|---|---|---|---|

| Diastereoselective | Substrate-controlled cyclization | High diastereoselectivity (cis isomer) | Electrophile-induced ring closure of substituted aziridines. acs.org | acs.org |

| Enantioselective | Chiral organocatalysis | High enantioselectivity (up to >99% ee) | Chiral phosphoric acid (CPA) catalyzed reactions to create chiral environments. beilstein-journals.org | beilstein-journals.org |

| Enantioselective | Chiral transition metal catalysis | High diastereo- and enantioselectivity | Copper(I)-catalyzed asymmetric addition to form chiral diamine derivatives. nih.gov | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of morpholine derivatives is critical for minimizing environmental impact and enhancing safety and efficiency. These principles guide the development of more sustainable chemical processes. eurekalert.org

Safer Reagents and Solvents A primary goal of green chemistry is the use of less hazardous materials. The synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate is a prime example, as it provides a safer, redox-neutral alternative to traditional methods that often rely on more hazardous reagents. chemrxiv.org The use of environmentally benign solvents is another key aspect. Syntheses have been successfully carried out in water or water-glycerol solvent systems, which are non-toxic and sustainable alternatives to conventional organic solvents. nih.govchimicatechnoacta.ru

Energy Efficiency Reducing energy consumption is a core tenet of green chemistry. Microwave-assisted synthesis has been shown to produce morpholine-based chalcones with better yields and significantly shorter reaction times compared to conventional heating methods. mdpi.com Similarly, the use of ultrasonic irradiation provides an alternative energy source that can accelerate reactions, leading to faster and more productive syntheses, as demonstrated in the preparation of hydrazine carboxamides. nih.gov

Catalysis Catalytic processes are preferred over stoichiometric ones because they reduce waste.

Biocatalysis : The use of enzymes, such as laccase, allows reactions to be performed under very mild conditions (e.g., using atmospheric oxygen as the oxidant) and can lead to novel products that are difficult to access through traditional chemistry. nih.gov

Heterogeneous Catalysis : Nanoparticle catalysts, such as biogenic zinc oxide (ZnO) nanoparticles, offer significant advantages. chimicatechnoacta.ru They can catalyze reactions in green solvents like water at room temperature and can be easily recovered and reused, reducing waste and cost. chimicatechnoacta.ru

| Green Chemistry Principle | Application in Morpholine Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Chemicals | Replacing hazardous reagents with safer alternatives. | Using ethylene sulfate instead of chloroacetyl chloride for annulation. chemrxiv.org | chemrxiv.org |

| Safer Solvents & Auxiliaries | Employing water or benign solvent systems. | Synthesis in a water-glycerol mixture or water alone. nih.govchimicatechnoacta.ru | nih.govchimicatechnoacta.ru |

| Design for Energy Efficiency | Using alternative energy sources to reduce reaction time and energy input. | Microwave-assisted and ultrasonic-irradiated synthesis. nih.govmdpi.com | nih.govmdpi.com |

| Catalysis | Using reusable or biological catalysts to improve efficiency and reduce waste. | Laccase enzyme for biocatalytic coupling; reusable ZnO nanoparticles. nih.govchimicatechnoacta.ru | nih.govchimicatechnoacta.ru |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. anton-paar.comuobasrah.edu.iq The analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, allows for a detailed reconstruction of the molecular skeleton. uobasrah.edu.iqbas.bg

For 2-Morpholin-4-YL-2-oxoethanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring and the N-hydroxyacetyl group. The morpholine ring contains eight protons, but due to the molecule's symmetry and the rapid chair-to-chair interconversion at room temperature, these often appear as two distinct multiplets. The protons on the carbons adjacent to the nitrogen atom are typically found further downfield than those adjacent to the oxygen atom. The methylene (B1212753) protons of the hydroxyacetyl group and the hydroxyl proton would also produce characteristic signals.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. ceitec.cz For this compound, four distinct signals are expected: one for the carbonyl carbon of the amide, one for the hydroxymethyl carbon, and two for the pairs of equivalent carbons in the morpholine ring. libretexts.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively correlate proton and carbon signals, confirming the connectivity between atoms. bas.bgceitec.cz

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.2 | Singlet | 2H | -CO-CH₂ -OH |

| ~ 3.6 - 3.8 | Multiplet | 4H | -N-CH₂ - (Morpholine) |

| ~ 3.5 - 3.7 | Multiplet | 4H | -O-CH₂ - (Morpholine) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 168 - 172 | Quaternary (C) | C =O (Amide) |

| ~ 66 - 68 | Secondary (CH₂) | -O-C H₂- (Morpholine) |

| ~ 60 - 62 | Secondary (CH₂) | -CO-C H₂-OH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org

For this compound (C₆H₁₁NO₃), the calculated molecular weight is approximately 145.15 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 145.

The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragments. tutorchase.com The analysis of these fragment ions provides valuable structural information. Plausible fragmentation pathways for this compound include:

Alpha-cleavage: The bond between the carbonyl carbon and the CH₂OH group can break, leading to the formation of a stable acylium ion.

Ring Cleavage: The morpholine ring can fragment in various ways, a common process for cyclic amines.

Loss of Neutral Molecules: Elimination of small, stable neutral molecules like water (H₂O) from the hydroxyl group or formaldehyde (B43269) (CH₂O) are also possible fragmentation routes. libretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 145 | [C₆H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₅H₈NO₂]⁺ | Loss of CH₂OH radical |

| 100 | [C₄H₈NO]⁺ | Morpholine-carbonyl fragment |

| 86 | [C₄H₈NO]⁺ | Acylium ion from cleavage of the morpholine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for the compound.

The IR spectrum of this compound would be expected to display distinct absorption bands corresponding to its primary alcohol, tertiary amide, and ether functionalities. The presence of a broad band in the high-frequency region is indicative of the O-H stretch of the alcohol group, while a strong, sharp absorption around 1640 cm⁻¹ would confirm the C=O stretch of the tertiary amide.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3200 - 3500 | O-H Stretch (broad) | Alcohol (-OH) |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂) |

| 1630 - 1660 | C=O Stretch (strong) | Tertiary Amide |

| 1200 - 1300 | C-N Stretch | Tertiary Amine/Amide |

| 1050 - 1150 | C-O-C Stretch | Ether (Morpholine ring) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.comlibretexts.org By directing X-rays at a single crystal, a unique diffraction pattern is generated, which can be mathematically analyzed to produce a precise model of the electron density and, consequently, the exact positions of atoms in space. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:

Molecular Conformation: The precise chair conformation of the morpholine ring and the spatial orientation of the N-hydroxyacetyl substituent.

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice, revealing non-covalent interactions such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the solid-state properties of the compound.

While specific crystallographic data for this compound are not widely published, the technique remains the gold standard for solid-state structural verification. anton-paar.com Studies on related N-acylmorpholine derivatives have successfully utilized X-ray crystallography to elucidate their complex three-dimensional structures. dntb.gov.ua

Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the purity analysis of non-volatile or thermally sensitive compounds like this compound. moravek.com It is ideal for verifying the absence of contaminants from the synthesis process or degradation products. moravek.comiaea.org In a typical reverse-phase HPLC (RP-HPLC) analysis, the compound is dissolved in a suitable solvent and passed through a column (e.g., C18) using a mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile. pensoft.net A detector, commonly UV-Vis, measures the analyte as it elutes from the column, producing a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration and purity. This method has been used to analyze reaction mixtures where this compound was a key intermediate. lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is best suited for volatile and thermally stable compounds. Due to the polarity and low volatility imparted by the hydroxyl group, direct GC-MS analysis of this compound can be challenging. To overcome this, chemical derivatization is often employed, where the polar -OH group is converted into a less polar, more volatile group (e.g., a trimethylsilyl (B98337) ether). nih.govjfda-online.com This process allows the compound to be vaporized without decomposition and travel through the GC column for separation before being detected and identified by the mass spectrometer. jfda-online.comnih.gov

Pharmacological and Biological Research of 2 Morpholin 4 Yl 2 Oxoethanol Containing Compounds

Investigation of Potential Biological Activities in Medicinal Chemistry

The versatility of the morpholine (B109124) ring and its derivatives has made it a subject of significant interest in medicinal chemistry. Researchers have synthesized and evaluated a range of compounds containing the 2-morpholin-4-yl-2-oxoethanol scaffold to explore their potential as therapeutic agents across different disease areas.

Enzyme Inhibition Studies (e.g., KDM1A/CoREST Complex Inhibitors)

The CoREST complex, which includes Lysine-specific demethylase 1 (LSD1 or KDM1A) and histone deacetylase (HDAC), is a significant target in epigenetic therapy, particularly for cancer. nih.gov Inhibition of this complex can reactivate silenced tumor suppressor genes. nih.gov A promising strategy in this area is the development of dual-action inhibitors that can simultaneously target both the demethylase and deacetylase activities of the CoREST complex. nih.gov

Research has focused on creating hybrid molecules that combine the pharmacophores of known HDAC and LSD1 inhibitors. nih.gov While specific studies on this compound as a direct inhibitor are not detailed in the provided results, the broader class of morpholine-containing compounds is being explored for this purpose. For instance, a synthetic hybrid agent named corin, derived from an HDAC inhibitor and an LSD1 inhibitor, has been shown to potently target the CoREST complex. nih.gov This highlights the potential for molecules with a morpholine scaffold to be developed as inhibitors of this critical enzyme complex. nih.gov The development of such dual inhibitors presents challenges in maintaining high potency and specificity for two distinct enzyme targets within a single molecule. nih.gov

Receptor Agonism/Antagonism

Compounds containing the 2-morpholin-4-yl moiety have been identified as potent and selective antagonists for specific G-protein coupled receptors.

A notable example is 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), which has been developed as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. nih.govnih.gov In vitro binding assays demonstrated that MTIP has a subnanomolar affinity for the human CRF1 receptor. nih.gov The selectivity of MTIP is a key feature, as it showed no significant activity at the CRF2 receptor or a panel of 74 other common drug targets. nih.gov

| Compound | Receptor Binding Affinity (Ki, nM) |

| MTIP | Human CRF1: 0.65 ± 0.08 |

| Rat Pituitary CRF1: 0.81 ± 0.12 |

Data sourced from reference nih.gov

In addition to CRF1 antagonism, other morpholine-containing compounds have been investigated for their activity at dopamine (B1211576) receptors. A series of chiral alkoxymethyl morpholine analogs have been synthesized and evaluated as dopamine D4 receptor (D4R) antagonists. nih.gov One of these compounds, (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, was identified as a potent and selective D4R antagonist with a Ki value of 12.3 nM. nih.gov This compound exhibited high selectivity against other dopamine receptor subtypes, including D1, D2L, D2S, D3, and D5. nih.gov

Anticancer and Apoptotic Pathway Modulation

The 2-morpholino moiety is a common feature in quinoline-based compounds investigated for their anticancer properties. A study on five new 2-morpholino-4-anilinoquinoline derivatives revealed their potential to inhibit the proliferation of the HepG2 human liver cancer cell line. nih.govrsc.org

These compounds demonstrated varying degrees of cytotoxic activity, with compounds 3c, 3d, and 3e showing the highest potency. nih.govrsc.org Further investigation into the mechanism of action indicated that these compounds induce G0/G1 cell cycle arrest, thereby limiting cancer cell proliferation. nih.gov Compound 3e was particularly noteworthy for its selectivity against cancer cells and its ability to inhibit cell migration and adhesion, which are crucial processes in tumor metastasis. nih.govrsc.org

| Compound | IC50 against HepG2 Cells (µM) |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

Data sourced from references nih.govrsc.org

The induction of apoptosis is a key mechanism for many anticancer drugs. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. aging-us.com The balance between these proteins is critical for determining a cell's fate. aging-us.com Research into novel 2-oxo-quinoline derivatives has shown that these compounds can induce apoptosis through the mitochondrial pathway. nih.gov

Anti-inflammatory Properties

Derivatives containing the morpholine scaffold have also been evaluated for their anti-inflammatory potential. A study of 2-(furan-2-yl)-4-phenoxyquinoline derivatives demonstrated their ability to inhibit the release of inflammatory mediators from human neutrophils. nih.gov

Specifically, these compounds were tested for their inhibition of β-glucuronidase and lysozyme (B549824) release. nih.gov Compound 8 (4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde) was the most potent inhibitor of β-glucuronidase release, while compound 10 (4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one) was the most active against lysozyme release. nih.gov Furthermore, some of these derivatives showed potent inhibition of TNF-alpha formation and fMLP-induced superoxide (B77818) anion generation. nih.gov

| Compound | Inhibition of β-glucuronidase release (IC50, µM) | Inhibition of lysozyme release (IC50, µM) |

| 8 | 5.0 | - |

| 10 | - | 4.6 |

| 11a | 9.5 | 7.1 |

Data sourced from reference nih.gov

Antimicrobial Properties

The morpholine nucleus is present in various compounds that have been investigated for their antimicrobial activity. One area of research is the development of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics against resistant bacteria. nih.gov A series of morpholine-containing 5-arylideneimidazolones were explored for their potential as antibiotic adjuvants against both Gram-positive and Gram-negative bacteria. nih.gov These compounds were found to significantly reduce the minimum inhibitory concentrations (MICs) of oxacillin (B1211168) in a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov

In another study, a series of 4-(2-aminoethyl) morpholine derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net These compounds showed good inhibitory action against several Gram-negative bacterial strains. researchgate.net

In Vitro and In Vivo Pharmacological Profiling

The pharmacological profiling of compounds containing the this compound moiety encompasses in vitro assessments of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo studies to determine their efficacy and pharmacokinetic profiles.

In silico ADME-Tox profiling has been conducted on a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which contain a morpholine moiety. mspsss.org.ua These computational studies predicted good oral bioavailability and low toxicity for the synthesized compounds, suggesting they are promising candidates for further development. mspsss.org.ua

The in vivo pharmacological profile of the CRF1 antagonist MTIP has been extensively studied. nih.govnih.gov After oral administration to rats, MTIP demonstrated an oral bioavailability of 91.1% and an ED50 of approximately 1.3 mg/kg for the inhibition of ¹²⁵I-sauvagine binding to cerebellar membranes ex vivo. nih.govnih.gov

| Compound | Oral Bioavailability (%) | ED50 (mg/kg, p.o.) | Half-life (h, i.v.) |

| MTIP | 91.1 | ~1.3 | 3.9 |

Data sourced from references nih.govnih.gov

These in vivo studies, coupled with the in vitro findings, provide a comprehensive pharmacological profile of MTIP and highlight its potential for clinical development. nih.govnih.gov The favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, are crucial for its potential as a therapeutic agent. nih.gov

Efficacy and Selectivity Assessments

The inclusion of the 2-morpholino-2-oxoethyl group in molecular design has led to the development of compounds with notable efficacy and selectivity against various therapeutic targets, particularly in oncology. Research into a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives has demonstrated significant cytotoxic activities against several cancer cell lines. researchgate.net For instance, the compound 2-((2-(4-chlorophenyl)hydrazinyl)methylene)-N,N-dimethyl-3-(4-morpholinylthieno[3,2-d]pyrimidin-2-yl)propanamide showed potent activity against H460, HT-29, and MDA-MB-231 cell lines, with activity levels 1.7 to 66.5 times greater than the reference compound GDC-0941. researchgate.net

In another study, a series of 2-aryl-3-((piperidin-1-yl)ethyl) thiazolidin-4-ones were synthesized and evaluated for their in vitro antitumoral activity. These compounds exhibited selective cytotoxicity, inhibiting cancer cell growth in preclinical models of glioblastoma multiforme. nih.gov The efficacy of these compounds is often attributed to the favorable interactions of the morpholine moiety within the binding sites of target proteins.

The table below summarizes the in vitro antiproliferative activity of selected 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives, which, while not containing the exact this compound moiety, showcase the pharmacological potential of related nitrogen-containing heterocyclic structures in cancer cell lines. mdpi.com

| Compound | GI50 (nM) vs. Erlotinib (B232) (GI50 = 33 nM) |

| 3f | 22 |

| 3g | 25 |

| 3h | 28 |

| 3i | 31 |

| 3j | 26 |

This interactive data table showcases the half-maximal growth inhibition (GI50) values for a series of compounds against a panel of cancer cell lines, with erlotinib as a reference.

Cellular Uptake and Metabolism Studies

The morpholine ring is known to influence the pharmacokinetic properties of drug candidates, including their metabolic stability. nih.gov Studies on sulfonyl-substituted morpholinopyrimidines as dual PI3K/mTOR inhibitors have provided insights into the metabolic fate of such compounds. The metabolic stability of these derivatives was assessed in human and mouse liver microsomes. nih.gov

It was observed that compounds containing trifluoromethyl groups generally exhibited lower metabolic stability. However, certain aminofluoropyridines demonstrated comparable or superior liver microsomal stability in both human and mouse models when compared to the reference compound BKM. nih.gov The intrinsic clearance (Clint) values from these studies offer a quantitative measure of metabolic stability.

| Compound | Human Liver Microsome Clint (mL/min/kg) | Mouse Liver Microsome Clint (mL/min/kg) |

| BKM (Reference) | 10.86 | 151.33 |

| Compound 6 | 9.86 | 185.15 |

| Aminofluoropyridines (Range) | 5-16 | 40-140 |

This interactive data table presents the intrinsic clearance (Clint) values for selected compounds in human and mouse liver microsomes, indicating their metabolic stability.

While these findings relate to morpholine-containing compounds, specific data on the cellular uptake and metabolism of molecules featuring the precise this compound structure are not extensively documented in the available literature. The morpholine group is generally considered to be relatively metabolically stable, a property that medicinal chemists leverage in drug design. nih.gov

Target Identification and Validation in Biological Systems

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and for further drug development. duke.edu For compounds containing the this compound moiety, target identification can be approached through a variety of in silico and experimental methods.

Computational approaches, such as molecular docking, can predict the binding of these compounds to the active sites of various proteins. For instance, docking studies have been used to confirm the biological activity of morpholine derivatives by showing strong interactions with the active site of target proteins like carbonic anhydrase IX. nih.gov

Experimentally, techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, can be employed. Subsequent analysis of the captured proteins by mass spectrometry can identify potential targets. While these general methodologies are applicable, specific studies detailing the identified and validated biological targets for compounds characterized by the this compound motif are not prominently reported in the current scientific literature.

Structure-Based Drug Design Leveraging the this compound Motif

The this compound motif is a valuable component in structure-based drug design (SBDD). The morpholine ring's ability to act as a hydrogen bond acceptor and its conformational flexibility allow it to be effectively accommodated in various enzyme active sites and receptor binding pockets. researchgate.nete3s-conferences.org

Structure-activity relationship (SAR) studies of various morpholine derivatives have highlighted the importance of this moiety for biological activity. For example, in the design of anticancer agents, the substitution pattern on the morpholine ring and its connection to other parts of the molecule can significantly impact potency and selectivity. e3s-conferences.org SAR studies have revealed that the introduction of a morpholine ring can lead to an increase in inhibitory activity against specific cancer cell lines. e3s-conferences.org

In the development of dual PI3K/mTOR inhibitors, the morpholine moiety was found to be a key feature for potent activity. nih.gov The optimization of a series of 2-morpholino-pyrimidine derivatives led to the identification of a compound with high inhibitory activity against both PI3Kα and mTOR. nih.gov The design process involved modifying the substituents on the morpholine and pyrimidine (B1678525) rings to enhance target engagement and improve pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is a hallmark of structure-based drug design.

Material Science and Industrial Applications Research

Role as a Chemical Additive in Chemical Mechanical Planarization (CMP)

Chemical Mechanical Planarization (CMP) is a critical process in the manufacturing of semiconductors and other microelectronic devices, used to achieve a flat and smooth surface on a wafer. The composition of the CMP slurry is crucial for achieving the desired polishing performance, and various chemical additives are used to control the removal rate, selectivity, and surface finish.

Table 1: Potential Functions of Morpholine-based Compounds in CMP Slurries

| Potential Function | Mechanism of Action |

| pH Buffering | The amine group in the morpholine (B109124) ring can act as a weak base to help maintain the desired pH of the slurry. |

| Corrosion Inhibition | Formation of a protective layer on the metal surfaces of the wafer, preventing unwanted etching. silverfernchemical.comnih.gov |

| Surface Wetting | The polar nature of the molecule could enhance the wetting of the wafer surface, leading to more uniform polishing. |

| Chelation | The oxygen and nitrogen atoms could potentially chelate with metal ions on the wafer surface, facilitating their removal. |

Further empirical research is necessary to validate the efficacy and specific role of 2-Morpholin-4-YL-2-oxoethanol as a CMP slurry additive.

Applications in Polymer Chemistry and Material Synthesis

The field of polymer chemistry offers a fertile ground for the application of functionalized molecules like this compound. Morpholine-containing polymers, such as poly(N-acryloylmorpholine) (PNAM), are known for their biocompatibility, hydrophilicity, and non-toxic properties, making them suitable for biomedical applications. researchgate.net

The this compound molecule possesses a reactive hydroxyl group, which can be utilized for polymerization reactions. It could potentially serve as a monomer or a precursor to a monomer. For instance, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer that can then be polymerized.

The resulting polymers would incorporate the morpholine moiety, potentially imparting desirable properties such as:

Biocompatibility: Morpholine-derived polymers are often explored for biomedical uses due to their low toxicity. researchgate.net

Stimuli-Responsiveness: Polymers containing morpholine have been shown to exhibit pH- and temperature-responsive behavior, which is valuable for creating "smart" materials for applications like drug delivery and tissue engineering. nih.gov

Enhanced Mechanical and Thermal Properties: Morpholine derivatives can act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with superior properties. e3s-conferences.org

Research into the synthesis of polymers from morpholine-2,5-dione derivatives has shown the potential to create biodegradable poly(ester amide)s with applications in the biomedical field. researchgate.netnih.gov This highlights the versatility of the morpholine scaffold in creating functional polymers. While direct polymerization of this compound has not been reported, its structure suggests it could be a valuable building block in this area.

Use as Intermediates in Organic Synthesis for Advanced Materials

The utility of morpholine and its derivatives as intermediates in organic synthesis is well-established, particularly in the pharmaceutical industry for the creation of a wide range of therapeutic agents. e3s-conferences.org Beyond pharmaceuticals, these compounds are building blocks for a variety of advanced materials. The bifunctional nature of this compound, with its morpholine ring and a hydroxyl group, makes it a potentially versatile intermediate.

The hydroxyl group can be a site for a variety of chemical transformations, allowing for the attachment of other functional groups. This could lead to the synthesis of:

Functional Dyes and Pigments: The morpholine group can be found in the structure of some dyes, where it can influence the color and solubility properties.

Optoelectronic Materials: The synthesis of push-pull aryl and arylethynyl 2-(thiophen-2-yl)quinazoline derivatives containing a morpholine moiety has been reported, with these compounds showing interesting photophysical properties and potential as luminescent pH sensors. researchgate.net

Ligands for Catalysis: The nitrogen and oxygen atoms of the morpholine ring can coordinate with metal ions, making morpholine derivatives useful as ligands in catalysis.

The synthesis of novel quinoline (B57606) derivatives incorporating a morpholine unit has been explored for their potential as antitumor agents. humanjournals.comnih.gov This demonstrates the role of morpholine-containing intermediates in creating complex, functional molecules. The reactivity of the hydroxyl group in this compound could be exploited to link it to other molecular frameworks, thereby creating novel materials with tailored properties for a range of advanced applications.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents based on the 2-Morpholin-4-YL-2-oxoethanol Scaffold

The morpholine (B109124) moiety is a cornerstone in the design of numerous therapeutic agents, valued for its ability to improve solubility, metabolic stability, and target binding. researchgate.net Leveraging the this compound backbone, researchers are poised to develop new classes of drugs targeting a wide array of diseases.

Detailed research into related structures has revealed significant potential in several therapeutic areas:

Anticancer Agents: Analogues incorporating the morpholine ring have shown potent activity. For instance, derivatives of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one are powerful inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. nih.govnih.govresearchgate.net The inhibition of this enzyme can sensitize cancer cells to radiation and chemotherapy. nih.gov

Antimicrobial Agents: The morpholine scaffold has been integrated into compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.netderpharmachemica.com For example, benzohydrazide (B10538) derivatives containing a morpholine ring have been synthesized and evaluated for their antimicrobial activity, showing promise in combating various pathogens. researchgate.netresearchgate.net

Table 1: Examples of Bioactive Scaffolds Containing the Morpholine Moiety

| Compound Class | Therapeutic Target/Application | Key Research Finding |

|---|---|---|

| 2-Morpholino-4H-chromen-4-ones | DNA-Dependent Protein Kinase (DNA-PK) Inhibition | Potent inhibition of DNA-PK, leading to increased cancer cell sensitivity to ionizing radiation. nih.govnih.gov |

| 4-(Morpholin-4-yl) benzohydrazides | Antibacterial, Antimycobacterial, Antifungal | Derivatives show activity against various microbial strains. researchgate.netresearchgate.net |

| Quinoline (B57606) Derivatives | Anticancer, Antimalarial | Hybrid molecules incorporating quinoline and morpholine exhibit a broad spectrum of pharmacological activities. bohrium.comnih.gov |

Exploration of New Synthetic Methodologies

The creation of novel therapeutic agents is fundamentally dependent on the advancement of synthetic organic chemistry. While the core this compound structure can be formed through standard amide coupling reactions, the synthesis of more complex and stereochemically defined derivatives requires innovative approaches.

Future exploration in this area includes:

Palladium-Catalyzed Reactions: Advanced cross-coupling and carboamination reactions catalyzed by palladium offer a powerful tool for constructing complex morpholine derivatives. e3s-conferences.orgnih.gov These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of compounds for screening.

Gold-Catalyzed Cyclizations: Gold catalysts have been effectively used in the cyclization of N-propargylamines to form morpholine cores under mild conditions, tolerating a variety of functional groups. scispace.com

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally diverse and complex molecules from simple building blocks. Applying DOS principles to the this compound scaffold can rapidly generate libraries of unique compounds for biological screening. researchgate.net

Advanced Computational and Machine Learning Applications in Compound Design

The integration of computational chemistry and artificial intelligence is revolutionizing drug discovery. nih.gov These technologies can significantly accelerate the design and optimization of new drug candidates based on the this compound scaffold.

Key computational approaches include:

Machine Learning (ML) for Property Prediction: ML models, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANNs), can be trained on existing data to predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of novel derivatives. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational docking can be used to predict how derivatives of the scaffold will bind. This provides insights into the key interactions driving potency and selectivity, guiding the design of more effective inhibitors.

Generative Models: Advanced AI techniques like variational autoencoders (VAEs) and generative adversarial networks (GANs) can design entirely new molecules from scratch. harvard.eduatomwise.com By training these models on libraries of known active compounds, they can generate novel morpholine-containing structures with optimized properties.

Table 2: Computational and Machine Learning Techniques in Drug Design

| Technique | Application for the this compound Scaffold |

|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their chemical structure. nih.gov |

| Molecular Docking | Simulate the binding of scaffold derivatives to a specific protein target to guide optimization. |

| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of compounds to identify potential hits for experimental testing. nih.gov |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired therapeutic properties based on the core scaffold. harvard.edu |

Investigation of Sustainable and Environmentally Friendly Synthesis Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. benthamdirect.com Future research will focus on developing sustainable methods for producing this compound and its derivatives.

Key areas of investigation are:

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, using ionic liquids or deep eutectic solvents can reduce waste and improve safety. ijpsjournal.com The use of efficient reagents like ethylene (B1197577) sulfate (B86663) for the synthesis of morpholines represents a move towards more sustainable processes. chemrxiv.orgnih.gov

Catalyst-Free and One-Pot Reactions: Designing synthetic pathways that eliminate the need for catalysts or combine multiple steps into a single "one-pot" procedure reduces energy consumption, waste, and reaction time. bohrium.com

Microwave-Assisted Synthesis (MAS): The use of microwave radiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. benthamdirect.comijpsjournal.com This technique has been successfully applied to the synthesis of quinoline derivatives, a class of compounds that often incorporates the morpholine scaffold. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of the this compound scaffold will be realized through collaborations that cross traditional scientific boundaries.

Chemistry and Biology: The synthesis of novel compounds (chemistry) followed by their evaluation in biological assays (biology) is the cornerstone of drug discovery. This synergy is essential for identifying new therapeutic agents and understanding their mechanisms of action.

Chemistry and Materials Science: The scaffold could be incorporated into advanced materials. For example, it could be attached to polymers to create biocomposite scaffolds for tissue engineering, where the morpholine moiety could enhance biocompatibility or provide specific cell-signaling cues. nih.govmdpi.comnih.gov The development of multifunctional scaffolds is a key area in regenerative medicine. nih.govmdpi.com

Chemistry and Computer Science: As detailed in section 7.3, the collaboration between synthetic chemists and computational scientists is crucial for modern drug design, enabling faster and more efficient discovery cycles. nih.gov

By pursuing these future directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new medicines, more efficient chemical processes, and innovative materials.

Q & A

Q. What are the recommended methods for synthesizing 2-Morpholin-4-YL-2-oxoethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves condensation reactions between morpholine derivatives and glyoxylic acid analogs. For example, reductive amination using sodium cyanoborohydride (NaBHCN) in methanol under mild conditions (room temperature, 1 hour) can yield morpholinone intermediates . Optimization includes pH adjustment (e.g., acetic acid to ~4.0) and solvent selection (toluene/chloroform mixtures) to enhance yield and purity . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the target compound.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholine ring protons (δ ~3.5–4.0 ppm) and oxoethanol carbonyl signals (δ ~170–180 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines structural parameters (R factor < 0.05) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use explosion-proof equipment and avoid static discharge due to potential flammability .

- Wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Conduct reactions in fume hoods to limit inhalation of vapors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX software refines parameters such as bond lengths, angles, and torsional angles to <0.002 Å precision . For disordered morpholine rings, iterative refinement with restraints (e.g., DFIX, FLAT) improves model accuracy. Hydrogen bonding networks (e.g., O–H···N interactions) are mapped using OLEX2 visualization tools .

Q. How to analyze conformational dynamics of the morpholine ring using computational methods?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For six-membered morpholine rings, calculate puckering amplitude () and phase angles (, ) from atomic coordinates using Gaussian or ORCA software . Molecular dynamics (MD) simulations (e.g., AMBER force fields) model ring flexibility under varying solvent conditions. Torsional angle distributions (e.g., C–N–C–O) reveal preferred conformers .

Q. How to address contradictions in reaction yields from different synthetic routes?

- Methodological Answer : Perform comparative kinetic studies using in-situ Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation. For example, monitor carbonyl absorption bands (~1700 cm) to assess reaction progress. Statistically analyze yield variations via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) . Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to mitigate side reactions .

Q. What strategies improve the compound's stability under various conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Lyophilization or storage at –20°C under nitrogen slows degradation .

- Photostability : Use amber glassware and UV-blocking solvents (e.g., acetonitrile) to prevent photooxidation of the oxoethanol group .

- pH Sensitivity : Buffered solutions (pH 6–8) stabilize the morpholine ring against hydrolysis. Monitor stability via high-performance liquid chromatography (HPLC) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.